molecular formula C27H32N2O7 B14943685 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943685
M. Wt: 496.6 g/mol
InChI Key: WOEOLTRBMJEQTL-ZNTNEXAZSA-N
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Description

“3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl and trimethoxyphenyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Hydroxylation and carbonylation: These functional groups can be introduced through oxidation and carbonylation reactions, respectively.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor desired product formation.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: The compound may be studied for its effects on biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylcarbonyl Compounds: Compounds with similar aromatic substituents.

Uniqueness

The unique combination of functional groups in “3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-pyrrolidin-1-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O7/c1-33-19-9-7-8-17(14-19)24(30)22-23(18-15-20(34-2)26(36-4)21(16-18)35-3)29(27(32)25(22)31)13-12-28-10-5-6-11-28/h7-9,14-16,23,30H,5-6,10-13H2,1-4H3/b24-22+

InChI Key

WOEOLTRBMJEQTL-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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